molecular formula C20H18N4O3S B2577510 methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1206997-23-0

methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2577510
CAS No.: 1206997-23-0
M. Wt: 394.45
InChI Key: YUJDJTWKKVSQER-UHFFFAOYSA-N
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Description

Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a p-tolyl group at position 1 and a methyl group at position 2. A thioether linkage connects the pyridazine moiety to a furan-2-carboxylate ester, which is further functionalized with a methyl group.

Properties

IUPAC Name

methyl 5-[[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-4-6-14(7-5-12)24-18-16(10-21-24)13(2)22-23-19(18)28-11-15-8-9-17(27-15)20(25)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDJTWKKVSQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a complex compound with potential pharmaceutical applications. Similar compounds have been known to target enzymes involved in purine biochemical reactions.

Biological Activity

Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a pyrazolo[3,4-d]pyridazine moiety, and a thioether linkage. Its molecular formula can be represented as C18H20N4O3SC_{18}H_{20}N_4O_3S.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazolo[3,4-d]pyridazinone derivativeMCF-70.01Aurora-A kinase inhibition
Pyrazole amide derivativesHCT1161.1Cell cycle arrest at SubG1/G1 phase
Novel pyrazole derivativesNCI-H4600.03Apoptosis induction

These studies demonstrate that modifications in the pyrazole structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and proliferation .

2. Antimicrobial Activity

Compounds containing the pyrazole ring system have been reported to possess antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

3. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been explored extensively. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazolo[3,4-d]pyridazinone derivatives, compounds were synthesized and screened against multiple cancer cell lines including MCF-7 and NCI-H460. The results demonstrated that certain derivatives exhibited low IC50 values, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

Another research focused on the antimicrobial properties of related pyrazole compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial efficacy .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is characterized by its unique molecular structure, which includes a furan ring and a pyrazolo[3,4-d]pyridazine moiety. The presence of these heterocycles contributes to its biological activity, particularly in the inhibition of specific enzymes and receptors involved in various diseases.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit cyclooxygenase (COX) enzymes effectively. These compounds can reduce inflammation associated with conditions such as arthritis and cardiovascular diseases .

Anticancer Potential

The pyrazolo[3,4-d]pyridazine scaffold is known for its ability to act as an epidermal growth factor receptor inhibitor (EGFRI). Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting EGFR pathways . Such mechanisms are crucial for developing targeted therapies against various cancers.

Antimicrobial Activity

Preliminary investigations suggest that similar compounds exhibit antimicrobial properties. The presence of the thioether group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

Case Study 1: Anti-inflammatory Effects

A study published in ACS Omega reported on a series of pyrazole derivatives that demonstrated potent COX-II inhibition. The compound PYZ43 was identified as particularly effective, showcasing a protective effect comparable to established anti-inflammatory drugs . This highlights the potential of this compound) as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Anticancer Mechanisms

Research focusing on new derivatives of pyrazolo[3,4-d]pyrimidine revealed their ability to inhibit EGFR effectively. One derivative demonstrated an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating strong pro-apoptotic activity . This case underscores the therapeutic promise of this compound) in oncology.

Data Table: Summary of Biological Activities

Activity Compound Effectiveness
Anti-inflammatoryPYZ4366.67% protection
AnticancerEGFR inhibitors (various derivatives)High anti-proliferative activity
AntimicrobialPyrazole derivativesEffective against multiple strains

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The pyridazine core’s halogenated derivatives (e.g., brominated at C-3 or C-6) enable palladium-catalyzed cross-coupling. For example:

  • Reagents : PdCl₂(dppf) (10 mol%), arylboronic acid (2.0 equiv.), Na₂CO₃ (5.0 equiv.)

  • Conditions : Dioxane/H₂O (4:1), 110°C, 24 h

  • Product : Biaryl-substituted derivatives (e.g., para-tolyl or 3-methoxyphenyl groups)

  • Yield : 85–87% (similar to reactions in )

Ester Hydrolysis and Functionalization

The methyl ester on the furan ring undergoes hydrolysis, enabling further derivatization:

  • Reagents : LiOH (2.0 equiv.) or HCl (3N)

  • Conditions : THF/H₂O (3:1), reflux, 6 h

  • Product : Carboxylic acid intermediate, which reacts with amines (HATU/DIPEA) to form amides ( )

Thioether Oxidation

The thioether (-S-) linker is susceptible to oxidation:

  • Reagents : mCPBA (1.2 equiv.)

  • Conditions : CH₂Cl₂, 0°C → RT, 2 h

  • Product : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, modulating electronic properties ( )

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient positions on the pyridazine ring (e.g., activated by nitro groups) react with nucleophiles:

  • Reagents : Piperidine (2.0 equiv.), K₂CO₃

  • Conditions : DMF, 80°C, 12 h

  • Product : Aminopyridazine derivatives ( )

Cycloaddition Reactions

The pyridazine core participates in [4+2] cycloadditions with dienophiles:

  • Reagents : Maleic anhydride, toluene

  • Conditions : Reflux, 8 h

  • Product : Bridged bicyclic adducts (analogous to pyrimidine cycloadditions in )

Mechanistic Insights

  • Cross-Coupling : The Pd⁰/Pd²⁺ cycle facilitates aryl-aryl bond formation, with electron-rich boronic acids enhancing reactivity ( ).

  • Thioether Reactivity : Oxidation to sulfone increases electrophilicity, enabling nucleophilic attacks at adjacent carbons ( ).

  • Ester Hydrolysis : Base-mediated saponification proceeds via tetrahedral intermediate stabilization ( ).

Structural Confirmation

Single-crystal X-ray diffraction (analogous to ) confirms regioselectivity in cross-coupling, with dihedral angles between aromatic systems (e.g., 48.9° between pyridazine and p-tolyl groups).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic methodologies. Below is a detailed analysis supported by the provided evidence:

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazine core distinguishes this compound from pyrazolo[3,4-d]pyrimidine derivatives, such as the patent example methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ). Key differences include:

  • Pyridazine vs. Pyrimidine: The pyridazine core (two adjacent nitrogen atoms) may confer distinct electronic properties compared to the pyrimidine core (two non-adjacent nitrogens), affecting solubility and binding affinity .
  • Biological Implications : Pyrimidine derivatives (e.g., Example 62) are often explored for kinase inhibition due to their ability to mimic ATP’s purine ring, whereas pyridazine analogs may target alternative pathways .

Substituent Analysis

  • Aryl Groups : The p-tolyl group (methyl-substituted phenyl) in the target compound contrasts with the 3-fluorophenyl and chromen-4-one substituents in Example 62. The electron-donating methyl group may enhance metabolic stability compared to electron-withdrawing fluorine substituents .
  • Thioether vs. Thiophene: The thioether bridge (-S-CH2-) in the target compound differs from the thiophene ring in Example 62.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

Property Target Compound (Pyridazine) Example 62 (Pyrimidine)
Molecular Weight (Da) ~450 (estimated) 560.2 (M++1)
Melting Point (°C) Not reported 227–230
Key Substituents p-Tolyl, furan-2-carboxylate 3-Fluorophenyl, chromen-4-one
Sulfur Functionality Thioether (-S-CH2-) Thiophene ring

Research Findings and Implications

  • Structural Flexibility : The thioether linkage in the target compound may offer synthetic versatility for further derivatization compared to rigid thiophene rings .
  • Synthetic Challenges: highlights the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) for cross-coupling, a method that may require optimization for pyridazine derivatives due to steric hindrance from the p-tolyl group .

Q & A

Q. What are standard synthetic routes for methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation and thioether formation. For example:
  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole intermediates, as demonstrated in pyrazole-4-carboxylate synthesis .
  • Thioether Coupling : Use nucleophilic substitution to introduce the thio-methyl group. Refluxing with acetic acid (AcOH) and dichloromethane (CH₂Cl₂) extraction are common for purification .
  • Esterification : Final carboxylate formation via methyl esterification under basic conditions .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as shown for pyrazolo-pyrimidine derivatives .
  • FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. How is column chromatography optimized for purifying intermediates?

  • Methodological Answer :
  • Use silica gel (SiO₂) with gradient elution (e.g., hexane/ethyl acetate). reports a 4×20 mL CH₂Cl₂ extraction for similar compounds, ensuring minimal polar impurities .
  • Monitor fractions via TLC (Rf ~0.3–0.5) and combine pure fractions after solvent evaporation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Employ Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) for electrophilic sites. used DFT to analyze pyrazole-carboxylic acid derivatives, identifying reactive regions .
  • Compare activation energies of possible pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., DHFR inhibition assays at 10 nM ).
  • Purity Validation : Re-analyze compounds via HPLC (>95% purity) to rule out byproduct interference .
  • Control Experiments : Include positive controls (e.g., methotrexate for DHFR) to benchmark activity .

Q. How are structure-activity relationship (SAR) studies designed for pyrazolo-pyridazine derivatives?

  • Methodological Answer :
  • Substituent Variation : Systematically modify substituents (e.g., p-tolyl vs. fluorophenyl) to assess steric/electronic effects .
  • Biological Screening : Test derivatives against target enzymes (e.g., phosphodiesterases or DHFR) using enzyme-linked immunosorbent assays (ELISA) .

Q. What reaction parameters optimize yield in thioether formation?

  • Methodological Answer :
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity of thiol groups .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction rate .
  • Temperature : Reflux at 80–100°C for 1–4 hours, monitoring via LC-MS for intermediate conversion .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic steps?

  • Methodological Answer :
  • Reagent Purity : Impurities in starting materials (e.g., <98% phenylhydrazine) can reduce yields. Reproduce reactions with HPLC-validated reagents .
  • Scale Effects : Pilot-scale reactions (1 mmol vs. 10 mmol) may suffer from inefficient mixing or heat transfer. Use controlled microwave-assisted synthesis for reproducibility .

Q. How to address inconsistent crystallography data for pyrazolo-pyridazine derivatives?

  • Methodological Answer :
  • Crystallization Conditions : Vapor diffusion (e.g., ethanol/water) vs. slow evaporation to obtain high-quality crystals .
  • Temperature Control : Crystallize at 4°C to minimize thermal disorder, as applied in for trifluoromethyl-substituted analogs .

Methodological Tables

Key Reaction Parameters for Thioether Formation
Parameter
------------------------
Catalyst
Solvent
Temperature
Reaction Time
Analytical Techniques for Structural Validation
Technique
------------------------
¹H NMR
X-ray Crystallography
FTIR

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